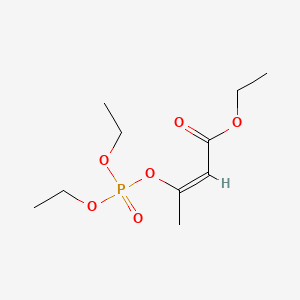
Diethyl phosphate 3-hydroxycrotonic acid, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AI 3-22015 is an insecticide.
Aplicaciones Científicas De Investigación
Polymer Modification and Flame Retardancy
Research by Tretsiakova-McNally and Joseph (2015) explored the synthesis of several unsaturated compounds containing phosphorus or phosphorus and nitrogen groups, including diethyl 2-(acryloyloxy)ethyl phosphate (DEAEP). These compounds were copolymerized with acrylonitrile, methyl methacrylate, and styrene to modify the flame retardance of polymers. Pyrolysis combustion flow calorimetry (PCFC) revealed the efficacy of these compounds in enhancing flame retardancy in non-halogenated polymers (Tretsiakova-McNally & Joseph, 2015).
MRI Contrast Agent Research
Huang and Morrow (2009) investigated a PARACEST MRI contrast agent, Eu(S-THP)(3+), sensitive to phosphate esters like diethyl phosphate. Their study showed that the alcohol proton environment in the complex was significantly affected by interactions with phosphate esters, demonstrating the potential of this complex as a responsive MRI contrast agent (Huang & Morrow, 2009).
Polymer Functionalization
Marquardt, Keul, and Möller (2015) presented a method for introducing diethyl phosphate groups into polyglycidol, a functionalization technique useful in preparing polymeric materials. They achieved controlled functionalization by varying the ratio of phosphorus reagent to hydroxyl groups on the polyether backbone (Marquardt, Keul, & Möller, 2015).
Phosphate Ester Hydrolysis Studies
Taylor and Kluger (1993) studied the hydrolysis of methylacetoin ethyl phosphate, a model for an enzyme reaction intermediate in biotin carboxylation. Their findings provided insights into the mechanisms of phosphate ester hydrolysis, essential for understanding biological processes (Taylor & Kluger, 1993).
Propiedades
Número CAS |
5675-57-0 |
|---|---|
Nombre del producto |
Diethyl phosphate 3-hydroxycrotonic acid, ethyl ester |
Fórmula molecular |
C10H19O6P |
Peso molecular |
266.23 g/mol |
Nombre IUPAC |
ethyl (Z)-3-diethoxyphosphoryloxybut-2-enoate |
InChI |
InChI=1S/C10H19O6P/c1-5-13-10(11)8-9(4)16-17(12,14-6-2)15-7-3/h8H,5-7H2,1-4H3/b9-8- |
Clave InChI |
JHCCEPMFFLZBLL-CMDGGOBGSA-N |
SMILES isomérico |
CCOC(=O)/C=C(/C)\OP(=O)(OCC)OCC |
SMILES |
CCOC(=O)C=C(C)OP(=O)(OCC)OCC |
SMILES canónico |
CCOC(=O)C=C(C)OP(=O)(OCC)OCC |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
AI 3-22015; AI-3-22015; AI3-22015 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




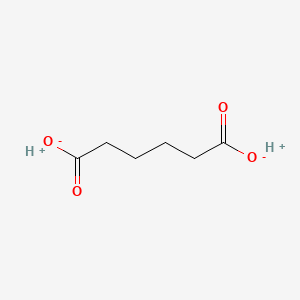

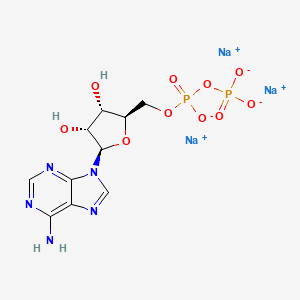


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B1664390.png)
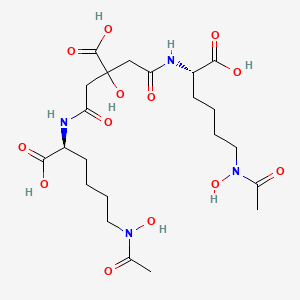



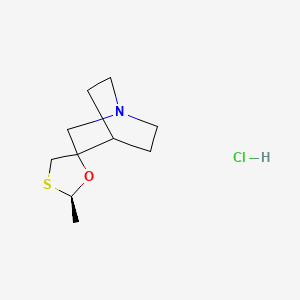
![3-(1-benzofuran-2-carbonyl)-1-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-hydroxy-2-thiophen-2-yl-2H-pyrrol-5-one](/img/structure/B1664398.png)
